N-(2H-1,3-benzodioxol-5-yl)-2-(4-tert-butylphenoxy)pyridine-3-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-(4-tert-butylphenoxy)pyridine-3-carboxamide is a complex organic compound that features a benzodioxole ring, a tert-butylphenoxy group, and a pyridine carboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(4-tert-butylphenoxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the tert-butylphenoxy group: This step may involve the etherification of a phenol derivative with tert-butyl bromide under basic conditions.
Construction of the pyridine ring: This can be synthesized via a condensation reaction involving appropriate aldehydes and amines.
Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the pyridine carboxylic acid with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-(4-tert-butylphenoxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as catalysts like palladium on carbon (Pd/C).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-2-(4-tert-butylphenoxy)pyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylphenoxy)pyridine-3-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenoxy)pyridine-3-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-2-(4-isopropylphenoxy)pyridine-3-carboxamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-(4-tert-butylphenoxy)pyridine-3-carboxamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and chemical reactivities compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-tert-butylphenoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-23(2,3)15-6-9-17(10-7-15)29-22-18(5-4-12-24-22)21(26)25-16-8-11-19-20(13-16)28-14-27-19/h4-13H,14H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBILDZWCHCKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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